molecular formula C19H19N3O3 B2378432 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1286709-86-1

2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2378432
CAS No.: 1286709-86-1
M. Wt: 337.379
InChI Key: YXAHNJVLMYQREG-UHFFFAOYSA-N
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Description

2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that features a chromenone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is to start with the chromenone core and introduce the piperidine and pyrazole moieties through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up from laboratory to industrial scale. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine and pyrazole moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone core can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((1H-pyrazol-1-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one: shares similarities with other chromenone derivatives, such as flavones and coumarins.

    Piperidine derivatives: Compounds like piperidine-4-carboxamide exhibit similar structural features.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as pyrazolopyrimidines, are structurally related.

Uniqueness

The uniqueness of this compound lies in its combination of the chromenone core with piperidine and pyrazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(pyrazol-1-ylmethyl)piperidine-1-carbonyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-16-12-18(25-17-5-2-1-4-15(16)17)19(24)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h1-5,8-9,12,14H,6-7,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAHNJVLMYQREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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